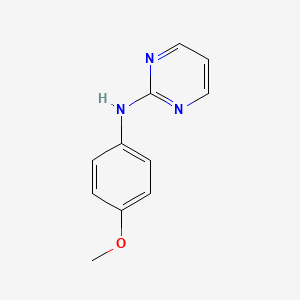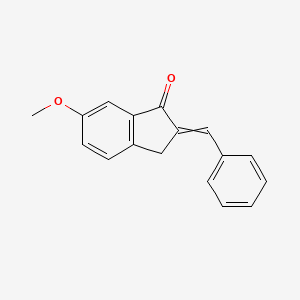![molecular formula C17H24N2O4S B8513625 tert-butyl 2-(morpholine-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B8513625.png)
tert-butyl 2-(morpholine-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 2-(morpholine-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate is a complex organic compound that features a thienopyridine core structure
Méthodes De Préparation
The synthesis of tert-butyl 2-(morpholine-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate typically involves multiple steps. The process often begins with the preparation of the thienopyridine core, followed by the introduction of the t-butoxycarbonyl and morpholine-4-carbonyl groups. Reaction conditions may include the use of bases such as sodium hydroxide and solvents like tetrahydrofuran (THF) or acetonitrile (MeCN). Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like sodium hydride.
Deprotection: The t-butoxycarbonyl group can be removed using strong acids like trifluoroacetic acid.
Applications De Recherche Scientifique
tert-butyl 2-(morpholine-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It may be used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the morpholine ring can interact with enzymes or receptors, influencing their activity. The thienopyridine core may also play a role in binding to specific proteins or nucleic acids, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar compounds include other thienopyridine derivatives and morpholine-containing molecules. Compared to these, tert-butyl 2-(morpholine-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Examples of similar compounds include:
- 5-t-Butoxycarbonyl-2-(piperidine-4-carbonyl)-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine
- 5-t-Butoxycarbonyl-2-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine .
Propriétés
Formule moléculaire |
C17H24N2O4S |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
tert-butyl 2-(morpholine-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C17H24N2O4S/c1-17(2,3)23-16(21)19-5-4-13-12(11-19)10-14(24-13)15(20)18-6-8-22-9-7-18/h10H,4-9,11H2,1-3H3 |
Clé InChI |
GDBLVYAUPNQGLX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(S2)C(=O)N3CCOCC3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(1H-Imidazol-1-yl)benzoyl]-4-benzylpiperazine](/img/structure/B8513550.png)

![2-chloro-4-iodo-N-methylfuro[2,3-c]pyridin-7-amine](/img/structure/B8513584.png)





![Ethyl 2-[4-(2-bromoethyl)phenoxy]-2-methylpropanoate](/img/structure/B8513628.png)




